N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a unique combination of thiazole and benzothiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Mechanism of Action
Target of Action
The compound, also known as N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide, is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For example, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their structure and target . For example, some thiazole derivatives can inhibit quorum sensing pathways in bacteria, affecting their ability to respond to external factors such as nutrient availability and defense mechanisms .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their resistance to reactivity with electrophiles, may affect their bioavailability .
Result of Action
Thiazole derivatives are known to have various effects depending on their structure and target . For example, some thiazole derivatives can cause cell death by inducing DNA double-strand breaks .
Action Environment
The physico-chemical properties of thiazole derivatives, such as their solubility and resistance to reactivity with electrophiles, may be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide are largely determined by the thiazole ring, which is a key structural feature of this compound . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties enable the compound to interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported in the literature.
Cellular Effects
Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects . These effects are likely mediated through interactions with various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives are known to exhibit a range of effects over time, including changes in cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature. Thiazole derivatives are known to exhibit a range of effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives are known to interact with various transporters or binding proteins, and can affect their localization or accumulation .
Subcellular Localization
Thiazole derivatives are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions starting from readily available precursorsThe final step usually involves the formation of the carboxamide group under specific reaction conditions .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and benzothiazole derivatives, such as:
- **2-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides
- **N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides .
Uniqueness
What sets N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3OS3/c19-14(9-3-4-10-13(6-9)22-8-16-10)18-15-17-11(7-21-15)12-2-1-5-20-12/h1-8H,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMCPFYXCXJOER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.